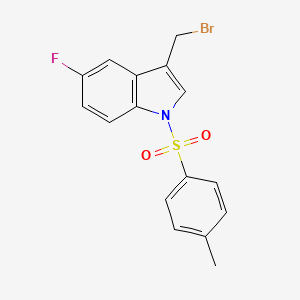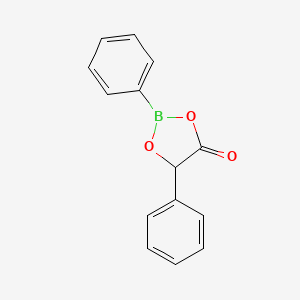![molecular formula C6H7BN4O2 B13938905 (2-Amino-[1,2,4]triazolo[1,5-a]pyridin-7-yl)boronic acid](/img/structure/B13938905.png)
(2-Amino-[1,2,4]triazolo[1,5-a]pyridin-7-yl)boronic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
B-(2-Amino[1,2,4]triazolo[1,5-a]pyridin-7-yl)boronic acid is a heterocyclic compound that features a boronic acid group attached to a triazolopyridine scaffold
Métodos De Preparación
Synthetic Routes and Reaction Conditions
One common method involves the reaction of enaminonitriles with benzohydrazides under microwave irradiation, which facilitates a transamidation mechanism followed by nucleophilic addition and condensation . This method is catalyst-free and eco-friendly, yielding the desired product in good-to-excellent yields.
Industrial Production Methods
For industrial-scale production, the synthesis may involve the use of more robust and scalable methods such as mechanochemical synthesis. This approach involves the reaction between azinium-N-imines and nitriles via a [3 + 2] cycloaddition reaction in the presence of copper acetate . This method is advantageous due to its scalability and the ability to produce large quantities of the compound efficiently.
Análisis De Reacciones Químicas
Types of Reactions
B-(2-Amino[1,2,4]triazolo[1,5-a]pyridin-7-yl)boronic acid can undergo various chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: The triazolopyridine core can be reduced under specific conditions to yield different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the boronic acid group can yield boronic esters, while substitution reactions can introduce various functional groups onto the triazolopyridine core.
Aplicaciones Científicas De Investigación
B-(2-Amino[1,2,4]triazolo[1,5-a]pyridin-7-yl)boronic acid has a wide range of applications in scientific research:
Chemistry: It serves as a versatile building block for the synthesis of complex organic molecules.
Biology: The compound is used in the development of enzyme inhibitors and other biologically active molecules.
Mecanismo De Acción
The mechanism of action of B-(2-Amino[1,2,4]triazolo[1,5-a]pyridin-7-yl)boronic acid involves its interaction with specific molecular targets. The boronic acid group can form reversible covalent bonds with diols and other nucleophiles, making it a valuable tool in the design of enzyme inhibitors. The triazolopyridine core can interact with various biological targets, including kinases and receptors, modulating their activity and leading to therapeutic effects .
Comparación Con Compuestos Similares
Similar Compounds
1,2,4-Triazolo[1,5-a]pyridine: This compound shares the triazolopyridine core but lacks the boronic acid group.
1,2,4-Triazolo[1,5-a]pyrimidine: Another similar compound with a different heterocyclic structure.
5-(2-Amino[1,2,4]triazolo[1,5-a]pyridin-7-yl)-N-methylpyridin-2-amine: A derivative with additional functional groups that enhance its biological activity.
Uniqueness
The presence of the boronic acid group in B-(2-Amino[1,2,4]triazolo[1,5-a]pyridin-7-yl)boronic acid distinguishes it from other similar compounds. This functional group imparts unique reactivity and binding properties, making it particularly useful in the design of enzyme inhibitors and other biologically active molecules .
Propiedades
Fórmula molecular |
C6H7BN4O2 |
|---|---|
Peso molecular |
177.96 g/mol |
Nombre IUPAC |
(2-amino-[1,2,4]triazolo[1,5-a]pyridin-7-yl)boronic acid |
InChI |
InChI=1S/C6H7BN4O2/c8-6-9-5-3-4(7(12)13)1-2-11(5)10-6/h1-3,12-13H,(H2,8,10) |
Clave InChI |
VTPHDUBAJWWUHE-UHFFFAOYSA-N |
SMILES canónico |
B(C1=CC2=NC(=NN2C=C1)N)(O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-chloro-N-[(2-methoxyphenyl)methyl]-4-Pyrimidinamine](/img/structure/B13938829.png)

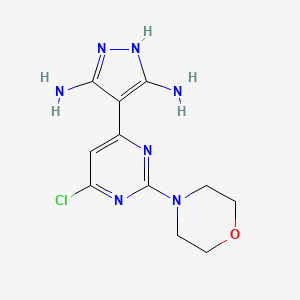
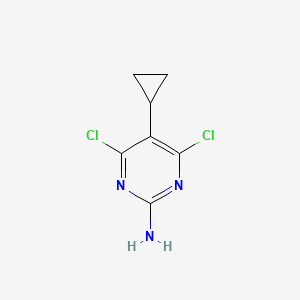

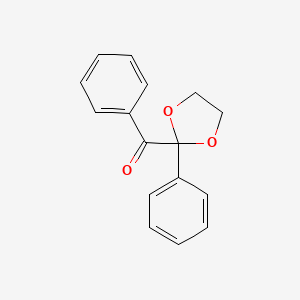
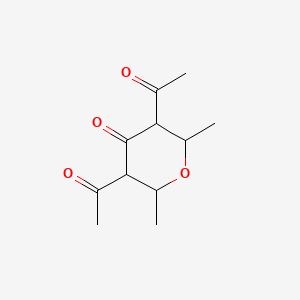
![4-tert-butoxycarbonyl-2-bromo-4H-furo[3,2-b]pyrrole-5-carboxylic acid methyl ester](/img/structure/B13938845.png)
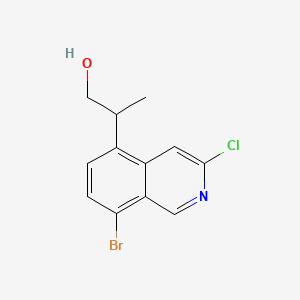
![2-Chloro-6-(trifluoromethyl)-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B13938860.png)
![(6-Methoxycarbonylpyrrolo[1,2-b]pyridazin-3-yl)boronic acid](/img/structure/B13938882.png)
